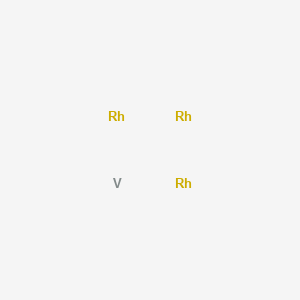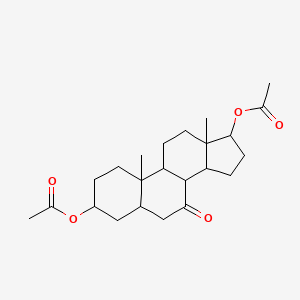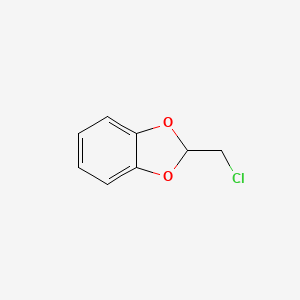
2-(Chloromethyl)-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1,3-benzodioxole is an organic compound that features a benzodioxole ring with a chloromethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)-1,3-benzodioxole can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds via electrophilic substitution, where the chloromethyl group is introduced to the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound typically involves the gas-phase photochemical reaction of toluene with chlorine, followed by further reactions to introduce the benzodioxole moiety . This method is efficient for large-scale production and ensures high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
2-(Chloromethyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the benzodioxole ring.
Chloromethyl Methyl Ether: Contains a chloromethyl group but differs in the rest of the structure.
2-(3-Chloromethyl)benzoyloxy)benzoic Acid: A derivative with additional functional groups.
Uniqueness
2-(Chloromethyl)-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the chloromethyl group, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
22946-11-8 |
|---|---|
Molecular Formula |
C8H7ClO2 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H7ClO2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8H,5H2 |
InChI Key |
TVRVRQOJFTXZNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


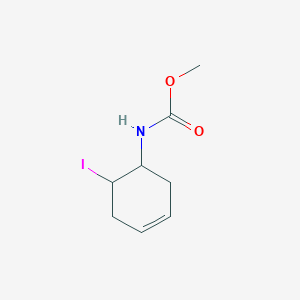

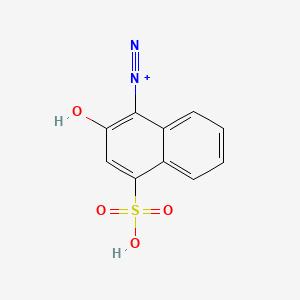
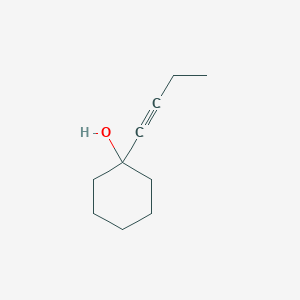
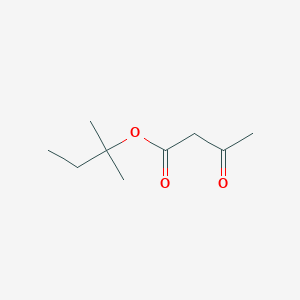
![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)
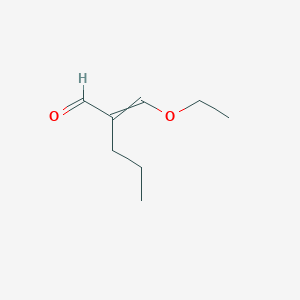

![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)

